N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide
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Overview
Description
N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide typically involves multiple steps. One common method includes the preparation of 3-benzylquinoxalin-2-ylamine, which is then reacted with cyanoethanimidamide under specific conditions. The reaction often requires the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of automated reactors, precise temperature control, and the use of high-purity reagents. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacterial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Benzoylquinoxalin-2(1H)-one: Known for its use in the synthesis of pyranoquinoxalines.
3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide: Exhibits significant antibacterial and antifungal activities.
Uniqueness
N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide stands out due to its unique combination of a quinoxaline core with a cyanoethanimidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N6 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide |
InChI |
InChI=1S/C18H16N6/c19-11-10-17(20)23-24-18-16(12-13-6-2-1-3-7-13)21-14-8-4-5-9-15(14)22-18/h1-9H,10,12H2,(H2,20,23)(H,22,24) |
InChI Key |
RJBKRYKSICTGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=C(CC#N)N |
Origin of Product |
United States |
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